N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: is an organic compound that belongs to the class of amides This compound features a propanamide backbone with a 3-amino-2-methylphenyl group and a 2-methylphenoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can be achieved through a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 3-amino-2-methylbenzoic acid with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of This compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s functional groups participate in various chemical reactions, influencing the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: Similar structure but with an acetamide backbone.
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-4-5-10-16(11)21-13(3)17(20)19-15-9-6-8-14(18)12(15)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDUMXUQAOAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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